molecular formula C14H17ClN2O B028839 4-[(7-Chloro-4-quinolinyl)amino]-1-pentanol CAS No. 10500-64-8

4-[(7-Chloro-4-quinolinyl)amino]-1-pentanol

Cat. No.: B028839
CAS No.: 10500-64-8
M. Wt: 264.75 g/mol
InChI Key: BZUKCXDUDOUBKN-UHFFFAOYSA-N
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Description

4-[(7-Chloro-4-quinolinyl)amino]-1-pentanol is a chemical compound with the molecular formula C14H17ClN2O. It is an intermediate in the synthesis of various pharmacologically active compounds, including antimalarial drugs. The compound features a quinoline ring system substituted with a chloro group at the 7-position and an amino group at the 4-position, linked to a pentanol chain.

Mechanism of Action

Target of Action

The primary targets of 4-[(7-Chloro-4-quinolinyl)amino]-1-pentanol are the Toll-like receptors TLR7 and TLR9 . These receptors play a crucial role in the innate immune system, recognizing pathogen-associated molecular patterns and initiating immune responses .

Biochemical Pathways

The interaction of this compound with TLR7 and TLR9 affects the downstream signaling pathways associated with these receptors. This can lead to changes in the expression of various genes involved in immune responses, potentially altering the body’s defense mechanisms .

Pharmacokinetics

It is known that the compound is soluble in water , which suggests it could be readily absorbed and distributed in the body

Result of Action

The molecular and cellular effects of this compound’s action are largely dependent on its interaction with TLR7 and TLR9. By modulating the activity of these receptors, the compound can influence immune responses, potentially leading to altered defense mechanisms against pathogens .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, factors such as pH and temperature could affect the compound’s stability and its interaction with target receptors. Additionally, the presence of other molecules in the body could influence the compound’s bioavailability and its overall effect .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-[(7-Chloro-4-quinolinyl)amino]-1-pentanol typically involves the following steps:

    Starting Material: The synthesis begins with 7-chloroquinoline.

    Amination: The 7-chloroquinoline undergoes nucleophilic aromatic substitution with 4-aminopentanol under basic conditions to form the desired product.

    Reaction Conditions: The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures (80-100°C) to facilitate the substitution reaction.

Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control enhances the efficiency and safety of the process.

Types of Reactions:

    Oxidation: The hydroxyl group in the pentanol chain can be oxidized to form a ketone or carboxylic acid derivative.

    Reduction: The quinoline ring can undergo reduction to form dihydroquinoline derivatives.

    Substitution: The chloro group at the 7-position can be substituted with various nucleophiles to form different derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base like sodium hydride (NaH).

Major Products:

    Oxidation: 4-[(7-Chloro-4-quinolinyl)amino]-1-pentanone or 4-[(7-Chloro-4-quinolinyl)amino]pentanoic acid.

    Reduction: 4-[(7-Chloro-1,2,3,4-tetrahydroquinolinyl)amino]-1-pentanol.

    Substitution: Various 7-substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

4-[(7-Chloro-4-quinolinyl)amino]-1-pentanol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Studied for its potential biological activities, including antimicrobial and antimalarial properties.

    Medicine: Serves as a precursor in the synthesis of antimalarial drugs such as hydroxychloroquine and chloroquine.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

    Hydroxychloroquine: A derivative with an additional hydroxyl group, used as an antimalarial and anti-inflammatory drug.

    Chloroquine: A structurally similar compound with potent antimalarial activity.

    Amodiaquine: Another antimalarial drug with a similar quinoline structure but different side chains.

Uniqueness: 4-[(7-Chloro-4-quinolinyl)amino]-1-pentanol is unique due to its specific substitution pattern and its role as a versatile intermediate in the synthesis of various pharmacologically active compounds. Its ability to undergo multiple chemical transformations makes it valuable in medicinal chemistry and drug development.

Properties

IUPAC Name

4-[(7-chloroquinolin-4-yl)amino]pentan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17ClN2O/c1-10(3-2-8-18)17-13-6-7-16-14-9-11(15)4-5-12(13)14/h4-7,9-10,18H,2-3,8H2,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZUKCXDUDOUBKN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCCO)NC1=C2C=CC(=CC2=NC=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00328190
Record name GNF-Pf-1978
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00328190
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10500-64-8
Record name 4-[(7-Chloro-4-quinolinyl)amino]-1-pentanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=10500-64-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-((7-Chloro-4-quinolinyl)amino)-1-pentanol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010500648
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name GNF-Pf-1978
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00328190
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-((7-CHLORO-4-QUINOLINYL)AMINO)-1-PENTANOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EJE6FV8MPA
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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